2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide
Overview
Description
2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an amide linkage
Preparation Methods
The synthesis of 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide typically involves multiple steps. One common synthetic route includes the reaction of naphthalene-2-sulfonyl chloride with methylamine to form methyl(naphthalen-2-ylsulfonyl)amine. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. These methods often require precise control over reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amide or sulfonyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide include:
Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate: This compound shares the naphthalene and sulfonyl groups but differs in its overall structure and functional groups.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Another sulfonyl-containing compound with different aromatic systems and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-23(13-19(24)22-18-9-5-4-8-17(18)20(21)25)28(26,27)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H2,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBAFHOSCTVZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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